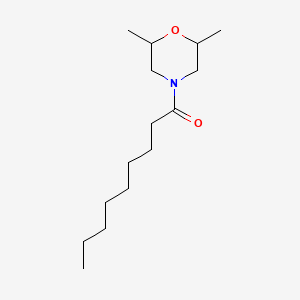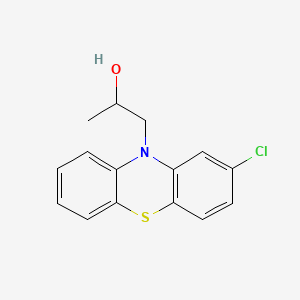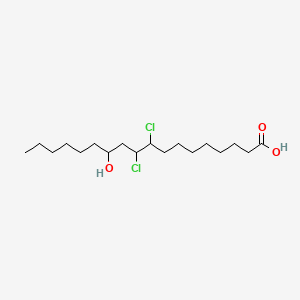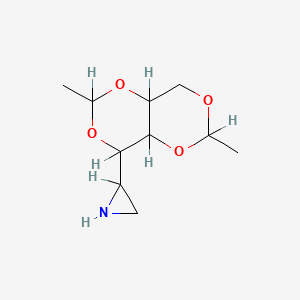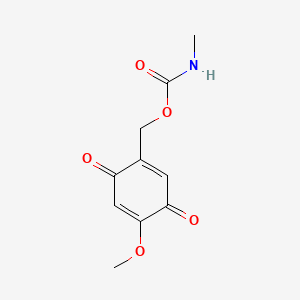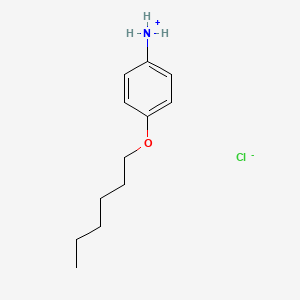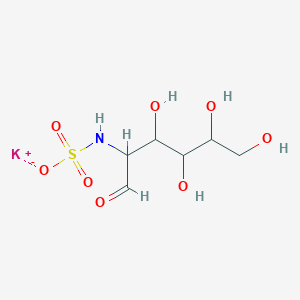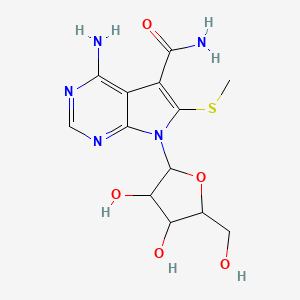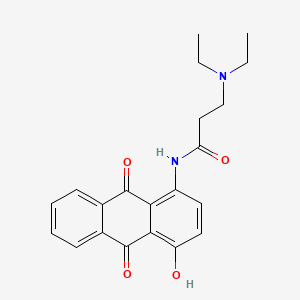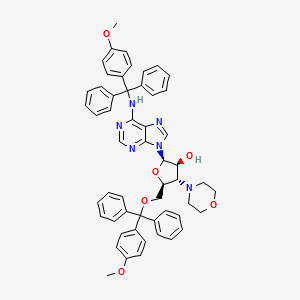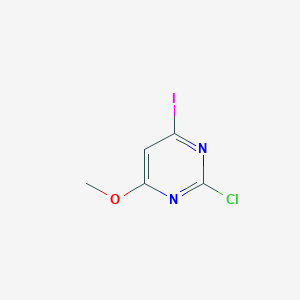![molecular formula C27H32Cl2O7 B12812590 (11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B12812590.png)
(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mometasone furoate monohydrate is a synthetic corticosteroid used primarily for its anti-inflammatory properties. It is commonly employed in the treatment of various inflammatory conditions such as asthma, allergic rhinitis, nasal congestion, nasal polyps, dermatitis, and pruritus . This compound is known for its high glucocorticoid receptor binding affinity, which is significantly stronger than many other corticosteroids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of mometasone furoate monohydrate involves forming an organic water solution of mometasone furoate by mixing water with an organic solvent such as dimethyl formamide, dimethyl sulfoxide, or tetrahydrofuran. Crystals are then precipitated from this solution using conventional crystallization methods, including cooling and solvent evaporation .
Industrial Production Methods
In industrial settings, the synthesis of mometasone furoate monohydrate is typically carried out on a multi-gram scale. The process involves the formation of a saturated homogeneous solution of anhydrous mometasone furoate in a mixture of water and a water-miscible organic solvent . This solution is then subjected to crystallization to obtain the monohydrate form.
Chemical Reactions Analysis
Types of Reactions
Mometasone furoate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenation reactions using reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various derivatives of mometasone furoate, such as 6β-hydroxy-mometasone furoate, which is formed during in vitro incubation with human liver microsomes .
Scientific Research Applications
Mometasone furoate monohydrate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various corticosteroid derivatives.
Biology: Employed in studies investigating the anti-inflammatory and immunosuppressive effects of corticosteroids.
Industry: Utilized in the formulation of nasal sprays, ointments, and inhalers for therapeutic use.
Mechanism of Action
Mometasone furoate monohydrate exerts its effects by binding to glucocorticoid receptors, causing conformational changes that lead to the inhibition of inflammatory mediators such as histamine, leukotrienes, and cytokines . This binding results in the separation of the receptor from chaperones and its translocation to the nucleus, where it modulates gene expression to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Dexamethasone
- Fluticasone propionate
- Beclomethasone dipropionate
Uniqueness
Mometasone furoate monohydrate is unique due to its exceptionally high glucocorticoid receptor binding affinity, which is 22 times stronger than that of dexamethasone . This high affinity contributes to its potent anti-inflammatory effects and makes it a preferred choice for treating various inflammatory conditions.
Properties
IUPAC Name |
[9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2O6.H2O/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20;/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCCVUHZMIMSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
